molecular formula C4H10ClNO3 B2905646 3-Amino-2-hydroxybutanoic acid;hydrochloride CAS No. 2243516-28-9

3-Amino-2-hydroxybutanoic acid;hydrochloride

Cat. No.: B2905646
CAS No.: 2243516-28-9
M. Wt: 155.58
InChI Key: GNOCKVJSXPCGKD-UHFFFAOYSA-N
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Description

L(-)-Alloisothreonine hydrochloride is a stereoisomer of threonine, an essential amino acid. This compound is characterized by its unique spatial arrangement, which distinguishes it from other threonine isomers. It is often used in biochemical research and various industrial applications due to its specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L(-)-Alloisothreonine hydrochloride typically involves the stereoselective synthesis of threonine derivatives. One common method is the asymmetric synthesis using chiral catalysts or starting materials. The reaction conditions often include controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of L(-)-Alloisothreonine hydrochloride may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired isomer with high yield and purity. The fermentation broth is then subjected to purification processes, including crystallization and filtration, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L(-)-Alloisothreonine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while substitution reactions can produce various functionalized threonine derivatives.

Scientific Research Applications

L(-)-Alloisothreonine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Researchers use it to study protein synthesis and enzyme activity.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of L(-)-Alloisothreonine hydrochloride involves its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in enzyme catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    L-Threonine: Another isomer of threonine with different spatial arrangement.

    D-Threonine: The enantiomer of L-Threonine.

    L-Isoleucine: A structurally similar amino acid with different side chain configuration.

Uniqueness

L(-)-Alloisothreonine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biochemical properties. This uniqueness makes it valuable in applications requiring precise chiral control, such as in the synthesis of pharmaceuticals and the study of enzyme mechanisms.

Properties

IUPAC Name

3-amino-2-hydroxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOCKVJSXPCGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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